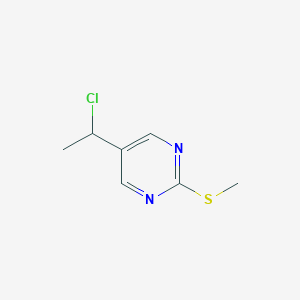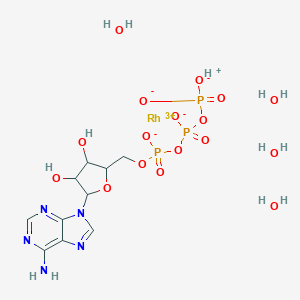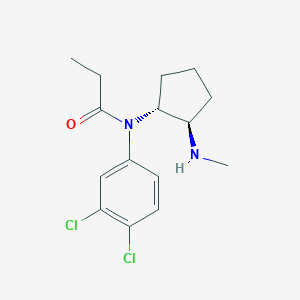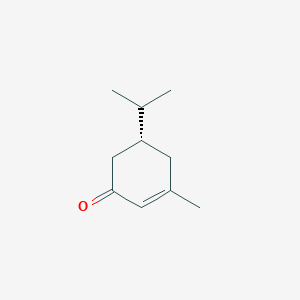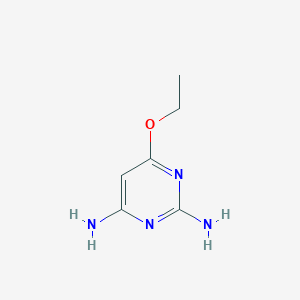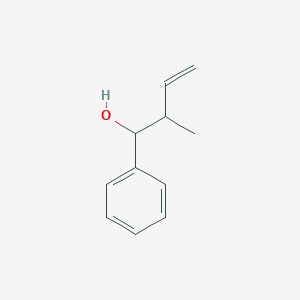
2-Methyl-1-phenylbut-3-en-1-ol
Descripción general
Descripción
2-Methyl-1-phenylbut-3-en-1-ol: is an organic compound with the molecular formula C11H14O allylic alcohols , which are characterized by the presence of a hydroxyl group (-OH) attached to an allylic carbon. This compound is of interest due to its unique structure, which combines a phenyl group with an allylic alcohol, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-phenylbut-3-en-1-ol can be achieved through several methods:
-
Grignard Reaction: : One common method involves the reaction of phenylmagnesium bromide with 2-methyl-3-buten-2-one. The reaction proceeds under anhydrous conditions and typically requires a solvent such as diethyl ether or tetrahydrofuran. The reaction is carried out at low temperatures to control the reactivity of the Grignard reagent.
-
Aldol Condensation: : Another method involves the aldol condensation of acetophenone with isobutyraldehyde, followed by reduction of the resulting α,β-unsaturated ketone. This method requires a base such as sodium hydroxide or potassium hydroxide and is typically carried out in an aqueous or alcoholic medium.
Industrial Production Methods
Industrial production of this compound often involves the optimization of the above synthetic routes to achieve higher yields and purity. The Grignard reaction is particularly favored due to its high efficiency and the availability of starting materials. Industrial processes may also incorporate continuous flow reactors to enhance reaction control and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-phenylbut-3-en-1-ol undergoes various chemical reactions, including:
-
Oxidation: : The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
-
Reduction: : The compound can be reduced to form the corresponding saturated alcohol. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
-
Substitution: : The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid, or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products
Oxidation: 2-Methyl-1-phenylbut-3-en-1-one or 2-Methyl-1-phenylbut-3-en-1-al.
Reduction: 2-Methyl-1-phenylbutan-1-ol.
Substitution: 2-Methyl-1-phenylbut-3-en-1-chloride or 2-Methyl-1-phenylbut-3-en-1-bromide.
Aplicaciones Científicas De Investigación
2-Methyl-1-phenylbut-3-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the formation of complex molecules through further functionalization.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of fragrances and flavors due to its pleasant aroma. Additionally, it serves as a building block for the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-phenylbut-3-en-1-ol depends on its specific application. In chemical reactions, the hydroxyl group and the allylic position play crucial roles in determining reactivity. The compound can undergo nucleophilic substitution, electrophilic addition, and other reactions due to the presence of the hydroxyl group and the double bond.
In biological systems, the compound’s mechanism of action may involve interactions with cellular targets such as enzymes or receptors. The phenyl group can enhance lipophilicity, allowing the compound to interact with hydrophobic regions of proteins or cell membranes.
Comparación Con Compuestos Similares
2-Methyl-1-phenylbut-3-en-1-ol can be compared with other similar compounds, such as:
4-Phenyl-3-buten-2-ol: This compound has a similar structure but differs in the position of the hydroxyl group and the double bond. It is also used in organic synthesis and has applications in the fragrance industry.
2-Methyl-3-buten-1-ol: This compound lacks the phenyl group, making it less versatile in terms of reactivity and applications.
1-Phenyl-1-buten-3-ol:
The uniqueness of this compound lies in its combination of a phenyl group with an allylic alcohol structure, providing a balance of reactivity and stability that is valuable in various chemical and industrial processes.
Propiedades
IUPAC Name |
2-methyl-1-phenylbut-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-3-9(2)11(12)10-7-5-4-6-8-10/h3-9,11-12H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSYQCLRLSWCDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)C(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341284 | |
| Record name | 2-Methyl-1-phenylbut-3-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122332-13-2 | |
| Record name | 2-Methyl-1-phenylbut-3-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
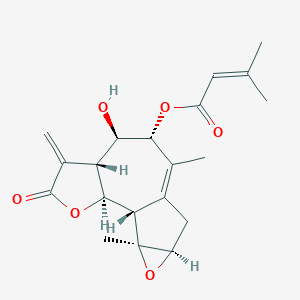
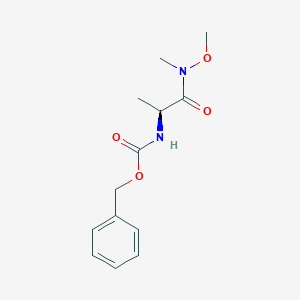
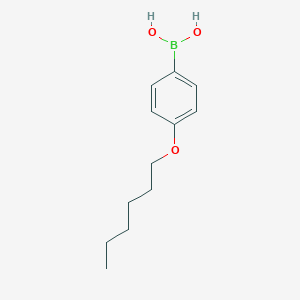
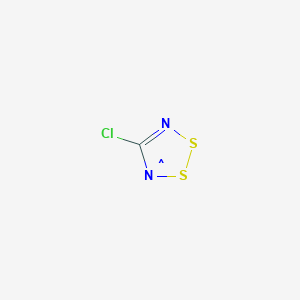
![2-Cyclohexen-1-one,3-[(2-methyl-2-propenyl)oxy]-(9CI)](/img/structure/B38562.png)
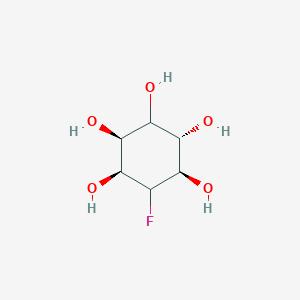
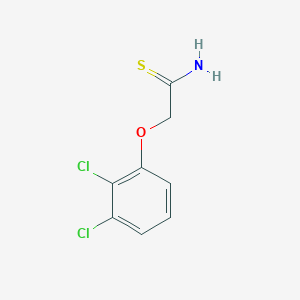
![5-[11-hydroxy-11-[5-(1-hydroxytridecyl)oxolan-2-yl]-6-oxoundecyl]-3-(2-oxopropyl)oxolan-2-one](/img/structure/B38568.png)
![2-Methyl-3,3a,6,6a-tetrahydrocyclopenta[b]pyrrole-1(2H)-carbaldehyde](/img/structure/B38570.png)
